molecular formula C16H12F6 B14141794 Benzene, 1,1'-(2,2,3,4,4,4-hexafluorobutylidene)bis- CAS No. 89185-52-4

Benzene, 1,1'-(2,2,3,4,4,4-hexafluorobutylidene)bis-

Cat. No.: B14141794
CAS No.: 89185-52-4
M. Wt: 318.26 g/mol
InChI Key: YAJXSSPIPSFWHN-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- is a fluorinated aromatic compound. This compound is characterized by the presence of a hexafluorobutylidene group linking two benzene rings. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- typically involves the reaction of hexafluorobutylidene with benzene derivatives under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where hexafluorobutylidene is introduced to a benzene ring in the presence of a strong base such as cesium carbonate in acetonitrile . The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process is optimized for high efficiency and minimal by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis-.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene rings.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- involves its interaction with molecular targets through its fluorinated aromatic rings. The hexafluorobutylidene group enhances the compound’s stability and resistance to chemical degradation. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,1’-(2,2,3,4,4,4-hexafluorobutylidene)bis- is unique due to the presence of the hexafluorobutylidene group, which imparts exceptional stability, chemical resistance, and unique reactivity patterns compared to other similar compounds.

Properties

CAS No.

89185-52-4

Molecular Formula

C16H12F6

Molecular Weight

318.26 g/mol

IUPAC Name

(2,2,3,4,4,4-hexafluoro-1-phenylbutyl)benzene

InChI

InChI=1S/C16H12F6/c17-14(16(20,21)22)15(18,19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

YAJXSSPIPSFWHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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